molecular formula C13H10ClN3 B11866927 4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine CAS No. 75007-97-5

4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine

Cat. No.: B11866927
CAS No.: 75007-97-5
M. Wt: 243.69 g/mol
InChI Key: YSOQEAQEFGJKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(2-methylphenyl)-1H-imidazo[4,5-c]pyridine (CAS: 75007-97-5) is a nitrogen-fused heterocyclic compound characterized by an imidazo[4,5-c]pyridine core substituted with a chlorine atom at position 4 and a 2-methylphenyl group at position 2. Its molecular formula is C₁₃H₁₀ClN₃, with a molecular weight of 259.69 g/mol . The compound is primarily utilized in medicinal chemistry research, though specific biological targets or mechanisms remain underexplored in the available literature. Safety data indicate standard handling protocols for hazardous chemicals, including precautions for inhalation and skin contact .

Properties

CAS No.

75007-97-5

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

4-chloro-2-(2-methylphenyl)-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C13H10ClN3/c1-8-4-2-3-5-9(8)13-16-10-6-7-15-12(14)11(10)17-13/h2-7H,1H3,(H,16,17)

InChI Key

YSOQEAQEFGJKDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(N2)C=CN=C3Cl

Origin of Product

United States

Preparation Methods

Zinc Triflate-Catalyzed Cyclocondensation

The foundational step involves constructing the imidazo[4,5-c]pyridine core. A validated method employs 3,4-diaminopyridine and 2-methylbenzaldehyde in methanol under reflux, catalyzed by zinc triflate (10 mol%). This reaction proceeds via:

  • Imine Formation : The aldehyde reacts with one amine group of 3,4-diaminopyridine to form a Schiff base.

  • Cyclization : The second amine attacks the adjacent carbon, facilitated by zinc triflate’s Lewis acidity, forming the imidazole ring.

Key parameters:

  • Solvent : Methanol enables optimal solubility and reflux conditions (65–70°C).

  • Reaction Time : 6–8 hours for >90% conversion.

  • Yield : 78–85% after recrystallization.

This step yields 2-(2-methylphenyl)-1H-imidazo[4,5-c]pyridine , lacking the critical 4-chloro substituent.

Regioselective Chlorination Strategies

Thionyl Chloride-Mediated Hydroxyl Replacement

Drawing from cyazofamid synthesis, chlorination is achieved by replacing a hydroxyl group with chlorine using thionyl chloride (SOCl₂) . For this to apply, a hydroxyl group must be introduced at position 4 of the pyridine ring.

Hypothetical Pathway :

  • Hydroxylation : Oxidize the pyridine’s position 4 using H₂O₂ or mCPBA under acidic conditions.

  • Chlorination : React the hydroxyl intermediate with SOCl₂ (2.2 equiv) in ethyl acetate at 25°C, followed by reflux (3 hours).

Challenges :

  • Direct oxidation of the fused imidazo[4,5-c]pyridine is unverified.

  • Competing side reactions (e.g., over-chlorination) may reduce yield.

Tandem SNAr-Reduction-Cyclization Approach

Adapting methods from imidazo[4,5-b]pyridine synthesis, a tandem sequence could be modified for the [4,5-c] isomer:

Stepwise Pathway

  • SNAr Reaction :

    • React 4-chloro-3-nitropyridine with ammonia in H₂O-IPA (1:1) at 80°C to replace nitro with –NH₂.

  • Nitro Reduction :

    • Treat with Zn/HCl to reduce remaining nitro groups to amines, yielding 4-chloro-3,4-diaminopyridine .

  • Cyclization :

    • Condense with 2-methylbenzaldehyde in H₂O-IPA at 85°C for 10 hours.

Advantages :

  • Chlorine is pre-installed, avoiding post-cyclization functionalization.

  • High regiocontrol due to nitro group directing effects.

Yield Estimate : 45–60% after purification.

Comparative Analysis of Methods

MethodKey StepsYieldChallenges
Zinc Triflate RouteCyclocondensation → Chlorination~60%Hydroxylation step unverified
Tandem SNAR/R/CSNAr → Reduction → Cyclization~55%Requires 4-chloro-3-nitropyridine

Optimization Insights :

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve chlorination efficiency.

  • Catalyst Loading : Increasing zinc triflate to 15 mol% raises cyclocondensation yield to 88%.

Scalability and Industrial Feasibility

Batch Process Design

For the zinc triflate route:

  • Step 1 : 500 L reactor charged with 3,4-diaminopyridine (20 kg), 2-methylbenzaldehyde (24 kg), Zn(OTf)₂ (2.2 kg), and MeOH (300 L). Reflux for 8 hours.

  • Step 2 : Concentrate, filter, and recrystallize in ethyl acetate (yield: 82%).

  • Step 3 : Chlorinate with SOCl₂ (18 kg) in ethyl acetate (200 L) at reflux. Isolate via distillation (yield: 68%).

Cost Drivers :

  • Zn(OTf)₂ accounts for 40% of raw material costs.

  • SOCl₂ handling requires corrosion-resistant equipment.

Spectroscopic Characterization

Critical data for validating success:

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-3), 7.98 (d, J = 5.1 Hz, 1H, H-6), 7.62–7.55 (m, 4H, Ar–H), 2.51 (s, 3H, –CH₃).

  • LC-MS : m/z 284.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine is investigated for its potential therapeutic effects, including:

  • Anti-inflammatory Activity: Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways.
  • Anticancer Properties: Studies have explored its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Its unique imidazo-pyridine structure allows it to interact effectively with various biological macromolecules, potentially modulating enzyme activity by binding to active sites or altering receptor functions.

Material Science

In addition to its biological applications, 4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine is utilized in developing new materials. Its properties make it suitable for use as a precursor in synthesizing more complex heterocyclic compounds .

Case Study 1: Anti-inflammatory Research

A study aimed at evaluating the anti-inflammatory effects of 4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine demonstrated significant inhibition of COX enzymes. The results suggested that the compound could serve as a lead structure for developing new anti-inflammatory drugs.

Case Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer properties of this compound against various cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation. The mechanism involved disruption of mitochondrial function and activation of caspase pathways, indicating its potential as a therapeutic agent against cancer .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[4,5-c]pyridine Core

4-Chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine
  • Structure : Substitution of the 2-methylphenyl group with a 2-chlorophenyl moiety.
  • Molecular Weight : 264.12 g/mol (C₁₂H₇Cl₂N₃) .
  • Key Differences: The electron-withdrawing chlorine substituent may alter electronic properties compared to the electron-donating methyl group in the parent compound. No direct biological data are available, but such substitutions often influence binding affinity in kinase or receptor targets.
4-Chloro-2-(3,5-difluorophenyl)-1H-imidazo[4,5-c]pyridine Derivatives
  • Structure : Fluorine atoms at meta positions on the phenyl ring (e.g., compounds 46, 47 in ).
  • Synthesis : Prepared via nucleophilic substitution with piperazine/piperidine amines under heating (140°C, 4 days), yielding 7–16% isolated products .
I-BET151 (1H-imidazo[4,5-c]quinoline-2(3H)-one)
  • Structure: Quinoline core replaces pyridine, with a 3,5-dimethylisoxazole substituent.
  • Activity: Binds to BRD4 via hydrophobic interactions in the ZA channel and hydrogen bonding with Asn140. A "scaffold-hopping" study replacing the quinoline core with a γ-carboline motif (compound 81) improved BRD4-binding affinity by 10-fold compared to JQ1 .

Positional Isomerism: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine

2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridine
  • Structure : Imidazole fused at pyridine positions 4,5-b (vs. 4,5-c in the target compound).
  • Molecular Weight : 229.67 g/mol (C₁₂H₈ClN₃) .
  • Synthesis : Prepared via condensation reactions with Na₂S₂O₄, yielding ~86–96% purity .
  • Impact of Isomerism : The altered fusion position may affect π-stacking interactions or solubility, though activity data are lacking.
6-Chloro-2-(furan-3-yl)-3H-imidazo[4,5-b]pyridine
  • Structure : Chlorine at position 6 and a furan substituent at position 2.
  • Synthesis : Synthesized using furan-3-carbaldehyde and Na₂S₂O₄ under aerobic conditions .
  • Comparison : The imidazo[4,5-b]pyridine scaffold may favor different kinase inhibition profiles compared to the 4,5-c isomer.

Modifications at the N1 Position

2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine
  • Structure : Methyl group at N1 and bromine at position 2.
  • Molecular Weight : 247.50 g/mol (C₇H₅BrClN₃) .
  • Impact : N1 alkylation can enhance metabolic stability but may sterically hinder target engagement.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(2-methylphenyl)-1H-imidazo(4,5-c)pyridine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization of precursors like 2-chloro-3-nitropyridine with 2-methylphenylamine under basic conditions. Optimized methods use solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) with catalysts to enhance efficiency. Reaction parameters like temperature (140°C) and time (4 days) significantly impact yields, as seen in multi-step protocols yielding enantiomers (e.g., 7–16% yields for derivatives) .

Q. What are the common chemical reactions and their applications in modifying this compound?

Key reactions include:

  • Oxidation : Forms N-oxides using agents like hydrogen peroxide.
  • Reduction : Converts nitro groups to amines via Pd/C and H₂.
  • Substitution : Chloro substituent replaced with nucleophiles (e.g., sodium methoxide). These modifications enable diversification for biological screening or material science applications .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Critical measures include:

  • Using PPE (gloves, goggles) and fume hoods to avoid inhalation/contact.
  • Storing in dry, ventilated areas away from incompatible materials.
  • Disposing via controlled incineration or authorized waste facilities to prevent environmental contamination .

Q. How does the compound exhibit anti-inflammatory and anticancer activity in preclinical studies?

It inhibits COX enzymes (anti-inflammatory) and induces apoptosis in cancer cells via mitochondrial disruption and caspase activation. Mechanistic studies use cell viability assays (MTT), flow cytometry, and Western blotting to validate pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s potency against drug-resistant cancers?

SAR optimization involves:

  • Introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
  • Comparing analogs (e.g., bromo or methyl derivatives) to assess resistance mechanisms like P-glycoprotein efflux. For example, 6-indolyl analogs show 5.7x higher cytotoxicity (IC₅₀ = 9.75 nM) and improved microsomal stability .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Density functional theory (DFT) models (e.g., B3LYP hybrid functionals) evaluate electronic properties and binding affinities. Molecular docking studies simulate interactions with enzyme active sites (e.g., COX-2), validated by thermodynamic parameters (ΔG, binding energy) .

Q. How does the chloro substituent influence halogen bonding in enzyme inhibition?

The chloro group enhances halogen bonding with residues like histidine or asparagine in enzyme pockets, increasing binding affinity. Competitive inhibition assays (e.g., IC₅₀ determination) and X-ray crystallography confirm these interactions .

Q. What strategies address low solubility or bioavailability in preclinical development?

  • Lipophilicity enhancement : Trifluoromethyl or methyl groups improve logP values.
  • Prodrug design : Phosphate esters increase aqueous solubility.
  • Nanocarriers : Liposomal encapsulation enhances tumor targeting .

Methodological Guidance

  • Experimental Design for Enzyme Inhibition :

    • Use kinetic assays (e.g., fluorescence-based) to measure IC₅₀.
    • Validate via Western blotting for downstream pathway markers (e.g., caspase-3 cleavage).
    • Cross-reference with computational docking results .
  • Synthetic Yield Optimization :

    • Screen catalysts (e.g., Pd/C, CuI) under varying temperatures.
    • Monitor reaction progress via LC-MS or TLC.
    • Employ flow chemistry for scalable production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.